![molecular formula C10H11N5 B13695252 1-[4-(1-Imidazolyl)phenyl]guanidine](/img/structure/B13695252.png)
1-[4-(1-Imidazolyl)phenyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(1-Imidazolyl)phenyl]guanidine is a compound that features an imidazole ring attached to a phenyl group, which is further connected to a guanidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1-Imidazolyl)phenyl]guanidine typically involves the formation of the imidazole ring followed by its attachment to the phenyl group and subsequent guanidination. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can then be further functionalized .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions: 1-[4-(1-Imidazolyl)phenyl]guanidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
1-[4-(1-Imidazolyl)phenyl]guanidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can act as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-[4-(1-Imidazolyl)phenyl]guanidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the guanidine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
- 1-[4-(hydroxymethyl)phenyl]guanidine
- 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole
Uniqueness: 1-[4-(1-Imidazolyl)phenyl]guanidine is unique due to the presence of both the imidazole and guanidine functionalities, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to similar compounds .
特性
分子式 |
C10H11N5 |
|---|---|
分子量 |
201.23 g/mol |
IUPAC名 |
2-(4-imidazol-1-ylphenyl)guanidine |
InChI |
InChI=1S/C10H11N5/c11-10(12)14-8-1-3-9(4-2-8)15-6-5-13-7-15/h1-7H,(H4,11,12,14) |
InChIキー |
FDTZTHGCOFWNSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=C(N)N)N2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate](/img/structure/B13695188.png)

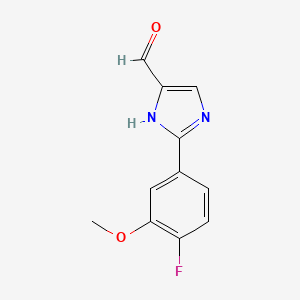
![1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13695197.png)
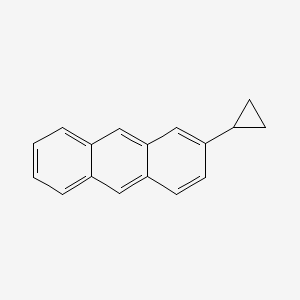
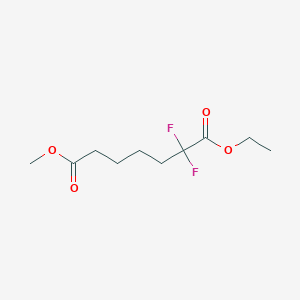
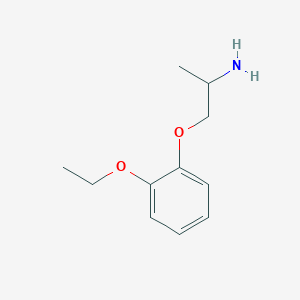

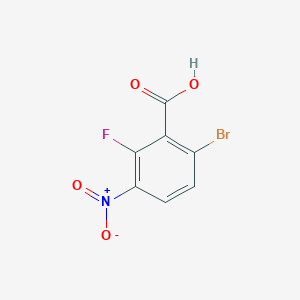
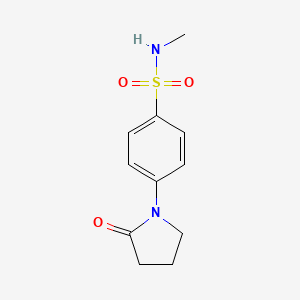
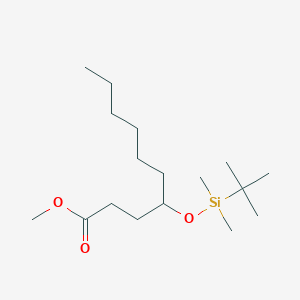
![3-Phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13695251.png)
![[3-[(Tetrahydro-2H-pyran-4-yl)methyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13695258.png)
